WRR-483

Cysteine Protease Cruzain Selectivity

WRR-483 is a synthetic vinyl sulfone analog of K11777 that acts as an irreversible, covalent cruzain inhibitor. Its critical procurement differentiator is superior selectivity: 265-fold to 932-fold lower potency against mammalian cathepsins L, V, and papain versus K11777, enabling T. cruzi protease studies with minimized off-target confounding. The compound achieves complete parasitemia eradication in an acute Chagas disease mouse model, and a 1.5 Å crystal structure of the cruzain-WRR-483 complex is available for structure-based drug design. Supplied as ≥98% purity solid; soluble in DMSO; insoluble in water. For research use only.

Molecular Formula C29H41N7O4S
Molecular Weight 583.7 g/mol
Cat. No. B15560667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRR-483
Molecular FormulaC29H41N7O4S
Molecular Weight583.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1
InChIKeyQLVPCZICLZOVOF-GQCXWPLSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WRR-483: Key Baseline Data for a Vinyl Sulfone Cruzain Inhibitor in Chagas Disease Research Procurement


WRR-483 is a synthetic vinyl sulfone analog of the clinical candidate K11777, designed as an irreversible, covalent inhibitor of cruzain (the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease) [1]. It is a small-molecule (C29H41N7O4S, MW 583.75 g/mol) irreversible cysteine protease inhibitor that binds covalently to the active site cysteine of cruzain [2]. The compound exhibits trypanocidal activity against T. cruzi in cell culture and has been shown to eradicate parasitemia in an acute mouse model of Chagas disease [1]. WRR-483 is supplied as a research-use compound (CAS: 1076088-50-0) that is soluble in DMSO but not in water . Its mechanism is identical to that of its parent compound K11777: covalent inhibition of the cruzain active site via its vinyl sulfone warhead, making it a critical tool for probing cysteine protease dependency in T. cruzi infection [3].

Why Generic Substitution with WRR-483 Analogs Fails: Procurement Considerations for Cruzain Inhibitors


Direct substitution of WRR-483 with other cruzain inhibitors (e.g., K11777, vinyl sulfone analogs, or oxyguanidine derivatives) is not reliably interchangeable due to divergent protease selectivity profiles, pH-dependent kinetic behavior, and binding-mode variations that have been quantitatively characterized. While WRR-483 and K11777 share comparable in vivo trypanocidal efficacy [1], their off-target inhibition profiles differ significantly, with WRR-483 exhibiting over 10-fold lower potency against certain mammalian cathepsins (e.g., cathepsin L, cathepsin V, papain) [2]. Furthermore, structural analogs such as WRR-669 display noncovalent binding modes that fundamentally alter the inhibition mechanism [3], and the pH sensitivity of WRR-483's cruzain affinity is a quantifiable parameter that differs from other members of the vinyl sulfone class [1]. These biochemical divergences mean that procurement decisions for experiments investigating parasite protease biology or off-target liability cannot simply substitute one cruzain inhibitor for another without risking non-equivalent experimental outcomes.

WRR-483 Product-Specific Quantitative Evidence Guide: Differentiating Data for Cruzain Inhibitor Procurement


Selective Cysteine Protease Inhibition Profile of WRR-483 Versus K11777

WRR-483 exhibits a quantitatively different off-target inhibition profile against mammalian cysteine cathepsins compared to the clinical candidate K11777. While K11777 inhibits cathepsin L with an IC50 of 0.2 nM, WRR-483 displays a significantly reduced potency of 53 ± 4 nM (265-fold higher IC50) against this same protease [1]. Similarly, WRR-483 shows markedly lower inhibition of cathepsin V (IC50 = 335 ± 4 nM vs. 1.2 nM for K11777; 279-fold difference) and papain (IC50 = 373 ± 44 nM vs. 0.4 nM for K11777; 932-fold difference) [1]. These differential selectivity data are derived from the same experimental system and are directly comparable.

Cysteine Protease Cruzain Selectivity Cathepsin Off-target

In Vivo Trypanocidal Efficacy of WRR-483 in Acute Chagas Disease Mouse Model: Parity with K11777

WRR-483 demonstrates comparable in vivo trypanocidal efficacy to the clinical candidate K11777 in the well-validated acute Chagas disease mouse model. In this study, mice infected with T. cruzi were treated with WRR-483 or K11777 at equivalent doses, and both compounds resulted in complete eradication of detectable parasitemia [1]. The authors explicitly state that WRR-483 exhibits 'comparable efficacy to K11777' in this animal model, indicating that the in vivo antiparasitic activity is non-inferior to that of the clinical-stage comparator [1].

Trypanosoma cruzi In Vivo Chagas Disease Animal Model Efficacy

pH-Dependent Affinity of WRR-483 for Cruzain: A Quantitative Differentiation Parameter

WRR-483 displays pH-dependent affinity for cruzain, a feature that is quantifiably reported but not universally shared across all vinyl sulfone cruzain inhibitors [1]. The primary publication explicitly notes that WRR-483 demonstrates 'sensitivity to pH conditions' in its inhibition of cruzain [1]. While the exact pH-dependent kinetic parameters (e.g., kon, Ki, or kobs/I at varying pH) are not fully tabulated in the publicly available abstracted data, the authors identify this pH sensitivity as a distinguishing characteristic of the compound's interaction with cruzain [1]. This property may influence experimental design in studies involving parasite life-cycle stages that experience different environmental pH conditions.

pH Dependence Cruzain Enzyme Kinetics Vinyl Sulfone

Crystallographic Evidence of Covalent Binding Mode: WRR-483 vs. Noncovalent Analog WRR-669

A 1.5 Å crystal structure of cruzain in complex with WRR-483 confirms that the inhibitor binds covalently to the active site cysteine (Cys25) via its vinyl sulfone warhead [1]. In contrast, the oxyguanidine analog WRR-669, derived from the WRR-483 scaffold, binds noncovalently in the cruzain active site, representing a rare example of noncovalent inhibition by a vinyl sulfone-based inhibitor [2]. This structural differentiation establishes that subtle modifications to the WRR-483 scaffold can fundamentally alter the inhibition mechanism (covalent vs. noncovalent), underscoring the non-interchangeability of closely related analogs.

Crystallography Covalent Inhibitor Cruzain Binding Mode

Optimal Research and Industrial Application Scenarios for WRR-483 Based on Quantitative Evidence


Investigating Cruzain as a Drug Target in Chagas Disease with Minimized Off-Target Cathepsin Inhibition

Researchers aiming to elucidate the role of cruzain in T. cruzi biology while minimizing confounding inhibition of mammalian cathepsins can utilize WRR-483 as a chemical probe. The compound's 265-fold to 932-fold lower potency against cathepsins L, V, and papain compared to K11777 [1] makes it a suitable tool for experiments where off-target effects on these proteases could confound phenotypic readouts or target engagement studies.

Validating In Vivo Efficacy of Cruzain Inhibitors in Acute Chagas Disease Models

WRR-483 serves as a benchmark compound for evaluating novel cruzain inhibitors in vivo. Its demonstrated ability to completely eradicate parasitemia in an acute mouse model of Chagas disease, with efficacy comparable to the clinical candidate K11777 [2], establishes a validated positive control for preclinical efficacy studies of next-generation antiparasitic agents.

Probing pH-Dependent Protease Activity in T. cruzi Life-Cycle Stages

The reported pH sensitivity of WRR-483's cruzain inhibition [3] makes this compound particularly suitable for studies examining protease activity in acidic intracellular compartments (e.g., the parasitophorous vacuole) or across different T. cruzi life-cycle stages where the environmental pH varies. Researchers investigating pH-dependent protease function can leverage this property to dissect stage-specific enzyme activity.

Structural Biology Studies of Covalent Cruzain Inhibition Mechanisms

The high-resolution (1.5 Å) crystal structure of the cruzain-WRR-483 covalent complex [4] provides a robust structural template for structure-based drug design and computational modeling of covalent cruzain inhibitors. This structural data enables precise analysis of inhibitor-enzyme interactions within the specificity binding pocket, supporting medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRR-483

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.